molecular formula C10H17NO B14625451 N-(3,4-Dimethylhex-1-yn-3-yl)acetamide CAS No. 57357-76-3

N-(3,4-Dimethylhex-1-yn-3-yl)acetamide

Cat. No.: B14625451
CAS No.: 57357-76-3
M. Wt: 167.25 g/mol
InChI Key: LIXVECOXGCRAJW-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylhex-1-yn-3-yl)acetamide is an acetamide derivative characterized by a hex-1-yn-3-yl backbone with dimethyl substituents at positions 3 and 2. The compound’s structure combines an alkyne group with bulky alkyl substituents and an acetamide functional group, which may influence its reactivity, solubility, and biological interactions.

Properties

CAS No.

57357-76-3

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-(3,4-dimethylhex-1-yn-3-yl)acetamide

InChI

InChI=1S/C10H17NO/c1-6-8(3)10(5,7-2)11-9(4)12/h2,8H,6H2,1,3-5H3,(H,11,12)

InChI Key

LIXVECOXGCRAJW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C#C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylhex-1-yn-3-yl)acetamide typically involves the reaction of 3,4-dimethylhex-1-yne with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethylhex-1-yn-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a single bond, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various substituted amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Saturated amides.

    Substitution: Substituted amides with various functional groups.

Scientific Research Applications

N-(3,4-Dimethylhex-1-yn-3-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylhex-1-yn-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Substituted Phenyl)acetamides

Compounds like N-(3-nitrophenyl)acetamide () and N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () share the acetamide core but differ in substituent groups. Key distinctions include:

  • Biological Activity: Pyridazinone-based acetamides () exhibit agonist activity for FPR receptors, suggesting that the target compound’s alkyne and dimethyl groups might sterically hinder similar receptor interactions .

Heterocyclic Acetamides

  • Pyrrole Alkaloids : Compounds like N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide () feature heterocyclic rings fused to the acetamide group. These structures often display antitumor and antioxidant activities, implying that the target compound’s alkyne chain could reduce ring strain and alter bioactivity profiles .
  • Thiazolidinone Derivatives: The complex N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]...acetamide () includes a thiazolidinone moiety, which enhances metal-binding capacity—a property less likely in the target compound due to its lack of sulfur-containing groups .

Benzothiazole Acetamides

Derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () incorporate aromatic and halogenated substituents. The trifluoromethyl group in these compounds improves metabolic stability and lipophilicity, whereas the target compound’s alkyne and dimethyl groups may confer different pharmacokinetic properties, such as faster metabolic clearance .

Simple Acetamide Analogs

Comparative Data Table

Property N-(3,4-Dimethylhex-1-yn-3-yl)acetamide N-(3-Nitrophenyl)acetamide () Pyridazinone Acetamide () Benzothiazole Acetamide ()
Molecular Weight ~183.3 g/mol (estimated) 180.17 g/mol ~450 g/mol ~354.3 g/mol
Key Functional Groups Alkyne, dimethyl, acetamide Nitrophenyl, acetamide Pyridazinone, methoxybenzyl, acetamide Benzothiazole, trifluoromethyl, acetamide
Biological Activity Unknown (theoretical) Not reported FPR2 agonist Not explicitly stated
Solubility Likely low (alkyne hydrophobicity) Moderate (polar nitro group) Low (aromatic bulk) Low (halogenated groups)
Metabolic Stability Moderate (steric hindrance) High (electron-withdrawing nitro) Variable (depends on substituents) High (trifluoromethyl)

Research Findings and Implications

  • Bioactivity Gaps: While pyridazinone and pyrrole-based acetamides show receptor-specific activity (), the alkyne chain in the target compound may limit such interactions due to steric effects .
  • Synthetic Utility : N-(Substituted phenyl)acetamides are precursors for heterocyclic synthesis (), suggesting the target compound could serve similar roles in generating alkyne-functionalized derivatives .

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